molecular formula C8H14O2 B13109017 3-Propyloxan-2-one CAS No. 22791-77-1

3-Propyloxan-2-one

Cat. No.: B13109017
CAS No.: 22791-77-1
M. Wt: 142.20 g/mol
InChI Key: LANLMKRVDNOZFB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a six-membered ring with an oxygen atom and a ketone functional group. It is a colorless liquid with a pleasant odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide . The final step involves the hydrolysis of dioxolanes to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve the use of catalysts and solvents to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Propyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Propyloxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Propyloxan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These interactions can influence biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Propyloxan-2-one is unique due to its six-membered ring structure with an oxygen atom and a ketone functional group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its pleasant odor and potential biological activities further enhance its uniqueness and applicability in various fields .

Biological Activity

3-Propyloxan-2-one, a compound with the chemical formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2 and CAS number 90840, has garnered attention in recent studies for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxanone structure, which contributes to its reactivity and biological properties. The compound is a colorless liquid at room temperature and is soluble in organic solvents. Its structure can be represented as follows:

Structural Formula C8H14O2\text{Structural Formula }\quad \text{C}_8\text{H}_{14}\text{O}_2

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy against Gram-positive bacteria, making it a candidate for further exploration in antimicrobial applications.
  • Cytotoxic Effects : Preliminary investigations have shown that this compound may induce cytotoxicity in specific cancer cell lines. This effect is likely mediated through the generation of reactive oxygen species (ROS), which can lead to apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines such as IL-6. This suggests a role in managing inflammatory diseases.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound found that it exhibited significant activity against multidrug-resistant strains of bacteria. The results are summarized in Table 1 below:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low
Bacillus subtilis16High

Cytotoxicity and Apoptosis Induction

In vitro assays conducted on various cancer cell lines demonstrated that this compound could induce apoptosis. The following findings were observed:

  • Cell Lines Tested : K562 (human leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Caspase Activity : The compound significantly increased the activity of caspases 3 and 7, indicating a pro-apoptotic effect.

Table 2 summarizes the effects on caspase activity:

Cell LineCaspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
K5622627
HeLa3530
MCF-72015

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptotic pathways.
  • Cytokine Modulation : By inhibiting IL-6 release, it may alter inflammatory responses, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Recent case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A case study involving K562 cells demonstrated that treatment with the compound resulted in significant apoptosis induction, suggesting its potential as an adjunct therapy in leukemia treatment.
  • Antibiotic Development : Another study focused on the use of this compound in developing new antibiotics against resistant bacterial strains, showing promise for future drug formulations.

Properties

IUPAC Name

3-propyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-10-8(7)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANLMKRVDNOZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945474
Record name 3-Propyloxan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22791-77-1
Record name Tetrahydro-3-propyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22791-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-propyl-2H-pyran-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-propyl-2H-pyran-2-one
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